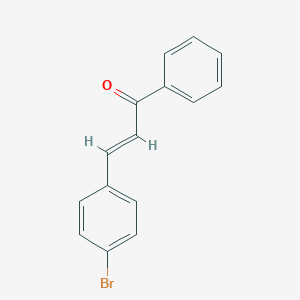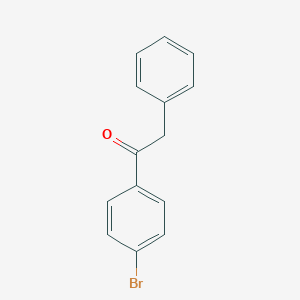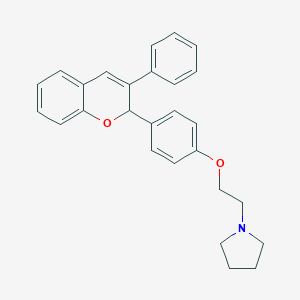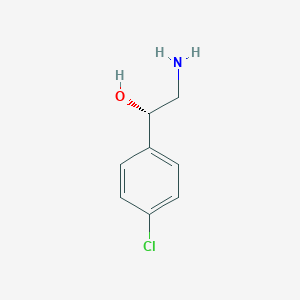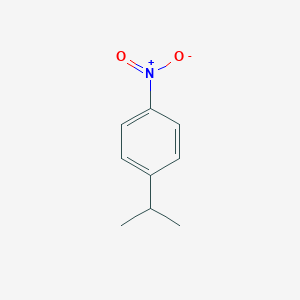
1-Isopropyl-4-nitrobenzene
Overview
Description
1-Isopropyl-4-nitrobenzene, also known as 4-nitrocumene, is an aromatic organic compound with the molecular formula C9H11NO2. It is characterized by a nitro group (-NO2) attached to a benzene ring, which also bears an isopropyl group (-CH(CH3)2). This compound is a colorless to pale yellow liquid with a distinct, pungent odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-nitrobenzene can be synthesized through the nitration of cumene (isopropylbenzene) using a mixture of nitric acid and sulfuric acid. The reaction typically involves the following steps:
Nitration: Cumene is reacted with a nitrating mixture (nitric acid and sulfuric acid) at controlled temperatures to introduce the nitro group.
Separation: The reaction mixture contains para-, ortho-, and meta-nitrocumene isomers.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous nitration and separation techniques to ensure high yield and purity of the desired isomer .
Chemical Reactions Analysis
1-Isopropyl-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Major Products Formed:
- Reduction of this compound yields 1-isopropyl-4-aminobenzene.
- Bromination results in 1-isopropyl-2-bromo-4-nitrobenzene.
- Oxidation of the isopropyl group forms 4-nitrobenzoic acid .
Scientific Research Applications
1-Isopropyl-4-nitrobenzene has several applications in scientific research and industry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a catalyst in organic reactions, facilitating the formation of desired products.
Insecticides and Fungicides: It is employed in the formulation of insecticides and fungicides due to its chemical reactivity.
Polymerization Inhibitor: It acts as a polymerization inhibitor in the production of certain polymers.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-nitrobenzene primarily involves its electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring and directs electrophiles to the meta position. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
1-Isopropyl-4-nitrobenzene can be compared with other nitrobenzene derivatives such as:
1-Methyl-4-nitrobenzene (p-nitrotoluene): Similar to this compound but with a methyl group instead of an isopropyl group. It undergoes similar reactions but with different reactivity due to the smaller alkyl group.
1-Ethyl-4-nitrobenzene: Contains an ethyl group instead of an isopropyl group. It also undergoes electrophilic aromatic substitution and reduction reactions.
1-Chloro-4-nitrobenzene: Has a chloro group instead of an isopropyl group.
This compound is unique due to the presence of the bulky isopropyl group, which influences its steric and electronic properties, making it distinct in its reactivity and applications.
Properties
IUPAC Name |
1-nitro-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMYUMNAEKRMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061991 | |
| Record name | p-Nitrocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817-47-6 | |
| Record name | 1-Isopropyl-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylnitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrocumene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1-methylethyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Nitrocumene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrocumene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLNITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MYK0B424T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-isopropyl-4-nitrobenzene in membrane sensors for drug analysis?
A: this compound acts as a solvent mediator within the polyvinyl chloride (PVC) membrane of ion-selective electrodes. [, ] These electrodes are designed for the potentiometric determination of specific drug molecules, such as fluoxetine [] and methiaden hydrochloride []. The solvent mediator plays a crucial role in facilitating the interaction between the target drug and the ion-pair complex within the membrane, ultimately influencing the electrode's sensitivity and selectivity.
Q2: How does the choice of solvent mediator, such as this compound, affect the performance of the membrane sensor?
A: The research indicates that the choice of solvent mediator significantly impacts the analytical characteristics of the membrane electrode. [, ] Different solvent mediators, including this compound, bis(2-ethylhexyl)sebacate, 2-nitrophenyl octyl ether, and others, were investigated. [, ] The study analyzing fluoxetine detection found that using 2-nitrophenyloctyl ether as the solvent mediator, in conjunction with a specific ion-pair complex, resulted in a super-Nernstian response and a wider linear concentration range compared to other tested mediators. [] This highlights the importance of carefully selecting the solvent mediator to optimize sensor performance for specific drug molecule detection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
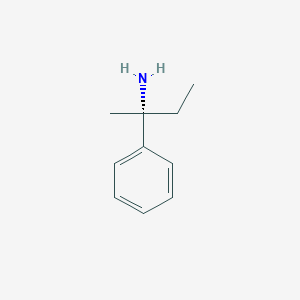
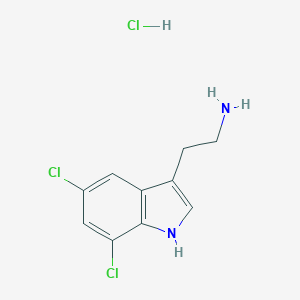
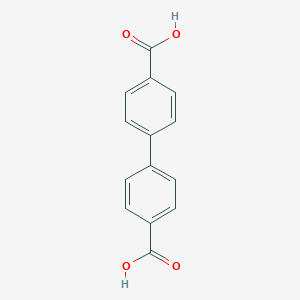
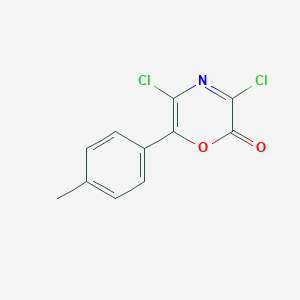
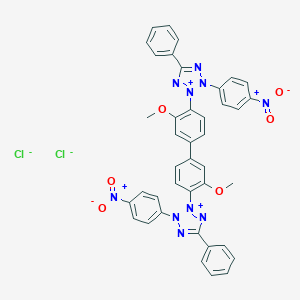

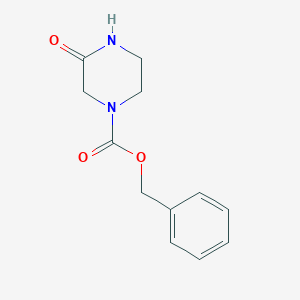
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)
![2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid](/img/structure/B160692.png)
